Psn-GK1

説明

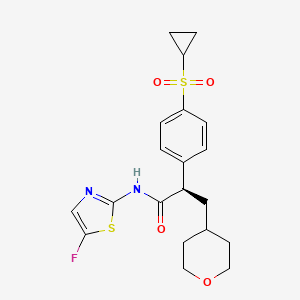

Structure

2D Structure

3D Structure

特性

分子式 |

C20H23FN2O4S2 |

|---|---|

分子量 |

438.5 g/mol |

IUPAC名 |

(2R)-2-(4-cyclopropylsulfonylphenyl)-N-(5-fluoro-1,3-thiazol-2-yl)-3-(oxan-4-yl)propanamide |

InChI |

InChI=1S/C20H23FN2O4S2/c21-18-12-22-20(28-18)23-19(24)17(11-13-7-9-27-10-8-13)14-1-3-15(4-2-14)29(25,26)16-5-6-16/h1-4,12-13,16-17H,5-11H2,(H,22,23,24)/t17-/m1/s1 |

InChIキー |

DBMFNEZMJWKKPU-QGZVFWFLSA-N |

異性体SMILES |

C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CC3CCOCC3)C(=O)NC4=NC=C(S4)F |

正規SMILES |

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)NC4=NC=C(S4)F |

同義語 |

2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide PSN-GK1 |

製品の起源 |

United States |

Foundational & Exploratory

Psn-GK1: A Deep Dive into its Mechanism of Action as a Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Allosteric Activation of Glucokinase

Psn-GK1 is a potent, orally bioavailable, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase, primarily expressed in pancreatic β-cells and liver hepatocytes, functions as a glucose sensor, controlling glucose-stimulated insulin secretion and hepatic glucose uptake and metabolism.[3] this compound enhances the catalytic activity of glucokinase, leading to a significant increase in glucose phosphorylation. This activation is achieved by reducing the glucose concentration required to achieve half-maximal enzyme velocity (S0.5), effectively increasing the enzyme's affinity for glucose.[3] This enhanced activity translates into potent antihyperglycemic effects, as demonstrated in various rodent models of diabetes, without inducing hypoglycemia.[4]

The antihyperglycemic action of this compound is a dual effect, targeting both pancreatic and hepatic glucose metabolism. In the pancreas, enhanced glucokinase activity leads to increased glucose-stimulated insulin secretion. In the liver, it promotes the uptake of glucose from the blood and its conversion into glycogen, thereby reducing hepatic glucose output.

Signaling Pathway and Cellular Effects

The primary signaling pathway influenced by this compound is the glucose-sensing pathway in pancreatic β-cells and the glucose metabolism pathway in hepatocytes.

Pancreatic β-Cell Signaling

In pancreatic β-cells, glucokinase acts as the rate-limiting step for glucose metabolism. This compound's activation of glucokinase leads to an increased rate of glycolysis, elevating the intracellular ATP/ADP ratio. This change closes ATP-sensitive potassium (KATP) channels on the cell membrane, leading to membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, causing an influx of Ca2+ ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.

Hepatic Cell Signaling

In hepatocytes, the activation of glucokinase by this compound increases the phosphorylation of glucose to glucose-6-phosphate (G6P). This traps glucose inside the cell and promotes its downstream metabolism, primarily through glycogenesis (glycogen synthesis) and glycolysis. The increased conversion of glucose to G6P lowers the intracellular glucose concentration, creating a gradient that favors further glucose uptake from the bloodstream via GLUT2 transporters. This results in reduced hepatic glucose output and increased glycogen storage.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Efficacy of this compound at 5 mM Glucose

| Parameter | Fold Activation/Increase | EC50 | Cell/Enzyme Type |

| Glucokinase Activity | 4.3-fold | 130 nM | Human Liver Glucokinase |

| Insulin Secretion | 26-fold | 267 nM | MIN6 Cells |

| Hepatocytic 2-DG Uptake | 3-fold | 1 µM | Rat Hepatocytes |

Data sourced from references:

Table 2: In Vivo Effects of this compound

| Animal Model | Dose (Oral) | Effect |

| C57Bl/6 Mice | 1 and 10 mg/kg | Reduced blood glucose |

| C57Bl/6 Mice | 10 mg/kg | Significantly increased insulin |

| Hyperinsulinemic 10-mM glucose clamps | - | Sixfold increase in 2-DG incorporation into liver glycogen |

| db/db mice and Zucker diabetic fatty rats | - | Improved glycemic profiles without causing hypoglycemia |

| ob/ob mice | - | Dose-dependently reduced excursions in Oral Glucose Tolerance Tests (OGTTs) |

Data sourced from references:

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glucokinase Activity Assay

This assay measures the enzymatic activity of glucokinase in the presence of this compound.

The activity of glucokinase is measured in a coupled reaction with glucose-6-phosphate dehydrogenase (G6PDH). Glucokinase phosphorylates glucose to glucose-6-phosphate, which is then oxidized by G6PDH, reducing NADP+ to NADPH. The rate of NADPH production, monitored by the increase in absorbance at 340 nm, is directly proportional to the glucokinase activity. Ten dilutions of this compound, ranging from 0.004 to 100 µM, are tested to determine the concentration-dependent activation. The resulting data are fitted to a four-parameter logistic model to calculate the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This experiment evaluates the effect of this compound on glucose tolerance in vivo.

Mice are fasted for 5 hours with free access to water. A baseline blood sample is taken from the tail tip to measure initial glucose and insulin levels. The mice are then orally administered either this compound (at doses of 1 or 10 mg/kg) or a vehicle control. Following compound administration, an oral glucose challenge is given. Blood samples are subsequently collected at various time points (e.g., 15, 30, 60, 120, and 240 minutes) to monitor blood glucose levels and assess the effect of this compound on glucose excursion.

References

Psn-GK1: A Potent Glucokinase Activator for Diabetes Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Psn-GK1, with the chemical name (2R)-2-(4-cyclopropanesulphonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide, is a novel and potent small molecule activator of glucokinase (GK).[1][2] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3] Its activation leads to increased insulin secretion and enhanced hepatic glucose uptake and metabolism, making it a compelling therapeutic target for type 2 diabetes.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its associated pathways and workflows.

Mechanism of Action

This compound functions as an allosteric activator of glucokinase. By binding to a site distinct from the glucose-binding site, it enhances the enzyme's catalytic activity. This activation is primarily achieved by reducing the half-maximal concentration (S0.5) of glucose required for enzyme activity, with a modest increase in the maximum reaction velocity (Vmax). This enhanced glucokinase activity in pancreatic β-cells leads to increased glucose-stimulated insulin secretion. In the liver, this compound's activation of glucokinase promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound as a glucokinase activator.

Table 1: In Vitro Activity of this compound

| Parameter | Condition | Value | Fold Change | Reference |

| Glucokinase Activation (EC50) | 5 mmol/l glucose | 130 nmol/l | 4.3 | |

| MIN6 Insulin Secretion (EC50) | 5 mmol/l glucose | 267 nmol/l | 26 | |

| Hepatocytic 2-DG Uptake (EC50) | 5.55 mmol/l glucose | 1 µmol/l | 3 |

Table 2: In Vivo Effects of this compound in Rodent Models

| Animal Model | Dose (Oral) | Effect | Observations | Reference |

| C57Bl/6 Mice | 1 and 10 mg/kg | Reduced blood glucose | Insulin increased significantly only at the higher dose. | |

| db/db Mice | Not specified | Improved glycaemic profile | No hypoglycaemia observed. | |

| ob/ob Mice | Not specified | Dose-dependently reduced glucose excursions in OGTTs | No tachyphylaxis, alterations in lipid levels, liver weight, glycogen content, or body weight after subchronic administration. | |

| Zucker Diabetic Fatty Rats | Not specified | Improved glycaemic profile | No hypoglycaemia observed. | |

| Hyperinsulinaemic Glucose Clamp (Mice) | Not specified | Increased 2-DG incorporation into liver glycogen | Sixfold increase, directly demonstrating liver effects. |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Glucokinase Activity Assay

The activity of glucokinase is determined using a coupled enzymatic reaction.

-

Reaction Mixture: Prepare a final volume of 100 µL containing 25 mM HEPES pH 7.1, 25 mM KCl, 5 mM glucose, 1 mM ATP, 2 mM MgCl2, 1 mM DL-dithiothreitol, and 1 mM NADP.

-

Enzymes: Add 2.5 U/mL glucose-6-phosphate dehydrogenase (G6PDH) and 0.4 µg of GST-glucokinase.

-

This compound Addition: Introduce varying concentrations of this compound (e.g., ten dilutions from 0.004 to 100 µM) to the reaction mixture.

-

Incubation: Incubate the plate at 24°C for 15 minutes.

-

Measurement: Monitor the production of NADPH at an absorbance of 340 nm using a plate reader.

-

Data Analysis: Calculate the fold change in activity compared to controls and fit the data to a sigmoidal curve using a four-parameter logistic model to determine the EC50.

MIN6 Insulin Secretion Assay

This assay quantifies the effect of this compound on insulin secretion from a mouse pancreatic β-cell line.

-

Cell Culture: Culture MIN6 cells under standard conditions.

-

Stimulation: Incubate the cells with varying concentrations of this compound in the presence of a fixed glucose concentration (e.g., 5 mmol/l).

-

Sample Collection: After a defined incubation period, collect the supernatant.

-

Insulin Measurement: Determine the insulin concentration in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Plot the insulin concentration against the this compound concentration to determine the EC50.

Hepatocyte 2-Deoxy-D-[³H]glucose (2-DG) Uptake Assay

This method assesses the impact of this compound on glucose uptake in primary rat hepatocytes.

-

Hepatocyte Isolation: Isolate primary hepatocytes from rats using standard collagenase perfusion techniques.

-

Cell Plating: Plate the isolated hepatocytes on collagen-coated plates and allow them to attach.

-

Treatment: Treat the cells with different concentrations of this compound in the presence of 5.55 mmol/l glucose.

-

Glucose Uptake: Add 2-deoxy-D-[³H]glucose (2-DG) to the medium and incubate for a specific period.

-

Cell Lysis and Scintillation Counting: Wash the cells to remove extracellular 2-DG, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of 2-DG uptake and determine the EC50 of this compound.

In Vivo Animal Studies

Protocols for evaluating the antihyperglycemic effects of this compound in rodent models.

-

Animal Models: Utilize various mouse and rat models of diabetes, such as C57Bl/6, db/db, and ob/ob mice, and Zucker diabetic fatty rats.

-

Drug Administration: Administer this compound orally (p.o.) at specified doses.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after drug administration and measure blood glucose levels.

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer an oral glucose load to the animals and monitor blood glucose levels over a period of time (e.g., 120 minutes).

-

Hyperinsulinaemic Glucose Clamp: This technique is used to assess insulin sensitivity and glucose metabolism in vivo. A continuous infusion of insulin is given to maintain a high insulin level, while glucose is infused at a variable rate to clamp blood glucose at a desired level. The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. The incorporation of labeled glucose analogues like 2-DG can be used to assess tissue-specific glucose uptake.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound has demonstrated significant potential as a glucokinase activator with potent antihyperglycemic and insulinotropic effects in preclinical models of type 2 diabetes. Its dual action on both the pancreas and the liver addresses key pathophysiological defects of the disease. The comprehensive data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of glucokinase activators. Further studies, including human clinical trials, are warranted to fully elucidate the safety and efficacy of this compound as a novel treatment for type 2 diabetes.

References

The Role of Psn-GK1 in Pancreatic Beta-Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the glucokinase activator Psn-GK1 and its pivotal role in modulating pancreatic beta-cell function. This compound has been identified as a potent agent for enhancing insulin secretion and improving glucose homeostasis, making it a significant subject of interest in the development of novel therapeutics for type 2 diabetes. This document outlines the molecular mechanisms, quantitative effects, and detailed experimental protocols associated with the study of this compound.

Introduction to this compound and its Mechanism of Action

This compound is a novel, potent, small-molecule allosteric activator of glucokinase (GK).[1][2] In pancreatic beta-cells, glucokinase acts as a glucose sensor, catalyzing the rate-limiting step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[3] This enzymatic reaction is crucial for glucose-stimulated insulin secretion (GSIS). By activating glucokinase, this compound enhances the beta-cell's sensitivity to glucose, leading to a more robust insulin secretory response, even at lower glucose concentrations.[1][2]

The primary mechanism of action of this compound in pancreatic beta-cells involves the potentiation of the canonical GSIS pathway. Activation of glucokinase by this compound accelerates the rate of glycolysis, leading to an increased intracellular ratio of ATP to ADP. This elevated ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels on the beta-cell membrane. The closure of these channels, which are composed of the SUR1 and Kir6.2 subunits, leads to membrane depolarization. This change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Effects of this compound on Glucokinase Activity and Insulin Secretion

| Parameter | Condition | This compound Effect | EC50 |

| Glucokinase Activity | 5 mmol/l glucose | 4.3-fold activation | 130 nmol/l |

| MIN6 Insulin Secretion | 5 mmol/l glucose | 26-fold increase | 267 nmol/l |

| Hepatocyte 2-DG Uptake | 5 mmol/l glucose | 3-fold increase | 1 µmol/l |

Table 2: In Vivo Effects of this compound in C57Bl/6 Mice

| Dose (oral) | Effect on Blood Glucose | Effect on Plasma Insulin |

| 1 mg/kg | Reduced | No significant increase |

| 10 mg/kg | Reduced | Significantly increased |

Signaling Pathway of this compound in Pancreatic Beta-Cells

The signaling cascade initiated by this compound in pancreatic beta-cells is depicted in the following diagram.

Caption: Signaling pathway of this compound in pancreatic beta-cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the function of this compound.

Glucokinase Activity Assay (Coupled Enzymatic Assay)

This assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate to the reduction of NADP+, which can be monitored spectrophotometrically.

Materials:

-

Recombinant human liver glucokinase

-

Reaction Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 2 mM MgCl2, 1 mM Dithiothreitol (DTT)

-

Glucose solution

-

ATP solution

-

NADP+ solution

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing the reaction buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+, and G6PDH.

-

Add varying concentrations of this compound (or vehicle control) to the wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period.

-

Initiate the reaction by adding a fixed concentration of ATP to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Determine the fold-activation and EC50 value by plotting the reaction velocities against the this compound concentration.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol details the measurement of insulin secretion from the MIN6 pancreatic beta-cell line in response to glucose and this compound.

Materials:

-

MIN6 cells

-

Culture medium (e.g., DMEM with 15% FBS, penicillin/streptomycin, L-glutamine, and β-mercaptoethanol)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.2% BSA.

-

Glucose solutions of varying concentrations prepared in KRBH.

-

This compound stock solution (in DMSO).

-

Insulin ELISA kit.

-

24-well culture plates.

Procedure:

-

Seed MIN6 cells in 24-well plates and culture until they reach approximately 80-90% confluency.

-

Wash the cells twice with a glucose-free buffer (e.g., KRBH).

-

Pre-incubate the cells for 1-2 hours at 37°C in KRBH containing a low glucose concentration (e.g., 1-3 mM) to establish a basal insulin secretion rate.

-

Remove the pre-incubation buffer and replace it with fresh KRBH containing the desired glucose concentration (e.g., 5 mM) with or without various concentrations of this compound. Include appropriate vehicle controls.

-

Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the insulin secretion data to the total protein content of the cells in each well.

2-Deoxy-D-[3H]glucose (2-DG) Uptake Assay in Primary Rat Hepatocytes

This assay measures the rate of glucose transport into hepatocytes, which is an indicator of glucokinase activity in these cells.

Materials:

-

Isolated primary rat hepatocytes.

-

Hepatocyte culture medium.

-

Krebs-Ringer buffer (KRB).

-

2-Deoxy-D-[3H]glucose (radiolabeled).

-

Unlabeled 2-deoxy-D-glucose.

-

This compound stock solution (in DMSO).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Plate primary rat hepatocytes in appropriate culture plates and allow them to adhere.

-

Wash the cells with KRB.

-

Pre-incubate the cells with KRB containing the desired glucose concentration and this compound (or vehicle) for a specified time.

-

Initiate the uptake by adding a mixture of 2-Deoxy-D-[3H]glucose and unlabeled 2-deoxy-D-glucose to each well.

-

Allow the uptake to proceed for a short, defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRB to remove extracellular radiolabeled glucose.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Quantify the amount of 2-DG uptake and normalize to the total protein content.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the in vitro effects of this compound.

Caption: General workflow for in vitro characterization of this compound.

This guide provides a comprehensive overview of the role and analysis of this compound in pancreatic beta-cell function. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of diabetes drug discovery and development.

References

The Glucokinase Activator Psn-GK1: A Technical Guide to its Impact on Hepatic Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the glucokinase activator (GKA) Psn-GK1 and its effects on hepatic glucose metabolism. This compound is a potent, small-molecule allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By enhancing GK activity in the liver, this compound promotes glucose uptake, phosphorylation, and subsequent conversion into glycogen, thereby contributing to a reduction in blood glucose levels. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used to evaluate its efficacy, and visualizes the associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for type 2 diabetes.

Introduction

Glucokinase (GK) serves as a glucose sensor in several key tissues, including the pancreas and the liver.[1][2][3] In hepatocytes, GK is the rate-limiting enzyme for glucose metabolism, catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P).[4] This process is crucial for maintaining glucose homeostasis, particularly in the postprandial state.[5] Allosteric activators of glucokinase, such as this compound, represent a promising therapeutic strategy for type 2 diabetes by enhancing the liver's capacity to clear glucose from the bloodstream. This compound has been shown to be a potent antihyperglycemic agent through its dual action on insulin release and hepatic glucose metabolism. This guide focuses on the hepatic effects of this compound, providing a detailed technical overview for the scientific community.

Mechanism of Action of this compound in the Liver

This compound functions as an allosteric activator of glucokinase. Unlike the substrate (glucose), this compound binds to a distinct site on the GK enzyme, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax). This enhanced activity leads to an accelerated rate of glucose phosphorylation to G6P within hepatocytes. The resulting increase in intracellular G6P concentration drives glucose into various metabolic pathways, most notably glycogen synthesis, thus increasing hepatic glucose uptake and storage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, primarily from the seminal study by Fyfe et al. (2007).

Table 1: In Vitro Efficacy of this compound

| Parameter | Target | Fold Activation/Increase | EC₅₀ |

| Glucokinase Activity | Human Liver Glucokinase | 4.3-fold | 130 nmol/l |

| Insulin Secretion | MIN6 Cells | 26-fold | 267 nmol/l |

| Hepatocytic Glucose Uptake | Rat Hepatocytes (2-DG) | 3-fold | 1 µmol/l |

Table 2: In Vivo Effects of this compound in Rodent Models

| Animal Model | Administration | Effect | Magnitude of Effect |

| C57Bl/6 Mice | 1 and 10 mg/kg (oral) | Blood Glucose Reduction | Significant reduction at both doses |

| C57Bl/6 Mice | 10 mg/kg (oral) | Insulin Increase | Significant increase |

| C57Bl/6 Mice | Hyperinsulinaemic, 10-mmol/l glucose clamps | 2-DG Incorporation into Liver Glycogen | 6-fold increase |

| db/db Mice | Subchronic administration | Glycaemic Profile | Improved |

| Zucker Diabetic Fatty Rats | Subchronic administration | Glycaemic Profile | Improved |

| ob/ob Mice | Dose-dependent | Oral Glucose Tolerance Test (OGTT) Excursions | Reduced |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of this compound on hepatic glucose metabolism.

Glucokinase Activity Assay

This assay measures the enzymatic activity of glucokinase in the presence of an activator. The production of glucose-6-phosphate is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically.

-

Reagents:

-

Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM glucose, 1 mM ATP, 2 mM MgCl₂, 1 mM DTT.

-

Enzyme: Recombinant human liver glucokinase.

-

Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH).

-

Substrate: NADP+.

-

Test Compound: this compound dissolved in DMSO.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, glucokinase, G6PDH, and NADP+.

-

Add this compound at various concentrations to the wells of a microplate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 25°C).

-

Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

Calculate the fold activation relative to a vehicle control (DMSO).

-

Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.

-

Hepatocyte 2-Deoxy-D-glucose (2-DG) Uptake Assay

This assay quantifies the rate of glucose uptake into hepatocytes using a radiolabeled glucose analog, 2-deoxy-D-glucose.

-

Cell Culture:

-

Primary rat hepatocytes are isolated and cultured in appropriate media.

-

-

Reagents:

-

Krebs-Ringer-HEPES (KRH) buffer.

-

2-deoxy-D-[³H]glucose (radiolabeled).

-

Unlabeled 2-deoxy-D-glucose.

-

This compound.

-

-

Procedure:

-

Plate hepatocytes in multi-well plates and allow them to adhere.

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with this compound or vehicle at various concentrations.

-

Initiate glucose uptake by adding a mixture of radiolabeled and unlabeled 2-DG.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the radioactivity to the protein content of each well.

-

In Vivo Hyperinsulinaemic-Euglycaemic Clamp

This procedure is the gold standard for assessing insulin sensitivity and glucose metabolism in vivo. It allows for the direct measurement of the effect of a compound on hepatic glucose production and peripheral glucose uptake.

-

Animal Preparation:

-

Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of mice.

-

Allow for a recovery period of several days.

-

-

Procedure:

-

Fast the mice overnight.

-

Administer this compound or vehicle orally.

-

Infuse a continuous, high dose of insulin to suppress endogenous glucose production.

-

Simultaneously, infuse a variable rate of glucose to maintain blood glucose at a constant, euglycemic level.

-

Monitor blood glucose levels frequently from the arterial catheter.

-

The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.

-

To specifically measure hepatic glucose metabolism, a tracer such as 2-deoxy-D-[³H]glucose can be administered, and liver tissue can be subsequently analyzed for glycogen content.

-

Signaling Pathways and Visualizations

The activation of glucokinase by this compound initiates a cascade of metabolic events within the hepatocyte. The following diagrams, generated using the DOT language, visualize these key processes.

Caption: Mechanism of this compound action in hepatocytes.

Caption: Metabolic fate of Glucose-6-Phosphate in the liver.

Caption: Workflow for the in vivo hyperinsulinaemic-euglycaemic clamp experiment.

Conclusion

This compound is a potent glucokinase activator that enhances hepatic glucose metabolism, leading to significant antihyperglycemic effects in preclinical models of type 2 diabetes. Its mechanism of action, centered on the allosteric activation of glucokinase, results in increased glucose phosphorylation and subsequent storage as glycogen in the liver. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research and development of glucokinase activators as a therapeutic class. The visualizations of the underlying signaling pathways offer a clear framework for understanding the metabolic consequences of this compound administration. This comprehensive technical overview is intended to support the ongoing efforts of scientists and researchers in the field of diabetes drug discovery.

References

- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Glucokinase and molecular aspects of liver glycogen metabolism [pubmed.ncbi.nlm.nih.gov]

An In-depth Analysis of the Structure-Activity Relationship of Psn-GK1: A Potent Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the structure-activity relationship (SAR) of Psn-GK1, a potent allosteric activator of glucokinase (GK). By examining the key structural modifications of the 2-(4-sulfonylphenyl)-N-thiazol-2-ylacetamide scaffold, this document elucidates the chemical features crucial for potent GK activation. Detailed experimental protocols for the key assays used to characterize this compound and its analogs are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation process.

Introduction: The Role of Glucokinase in Glucose Homeostasis

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. In β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK controls the flux of glucose into glycolysis and glycogen synthesis.[1][2] Allosteric activators of GK, such as this compound, are of significant interest as potential therapeutic agents for type 2 diabetes, as they can enhance glucose-dependent insulin secretion and hepatic glucose uptake.[3][4] this compound, chemically known as (2R)-2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide, emerged from the optimization of a high-throughput screening hit.[5]

Structure-Activity Relationship (SAR) of the this compound Scaffold

The development of this compound involved systematic modifications of a lead compound to enhance potency, improve pharmacokinetic properties, and ensure safety. The core scaffold consists of a central acetamide linker, a sulfonylphenyl group, and a thiazolyl group. The SAR data, primarily derived from Bertram et al. (2008), is summarized below.

Modifications of the Sulfonylphenyl Moiety

The nature of the substituent on the sulfonyl group had a significant impact on the glucokinase activation potency.

| R Group (at sulfonyl) | EC50 (µM) |

| Methyl | >10 |

| Ethyl | 2.5 |

| Isopropyl | 0.25 |

| Cyclopropyl | 0.05 |

| Phenyl | 1.1 |

Table 1: Effect of Sulfonyl Substituent on GK Activation.

As shown in Table 1, small, non-polar groups were favored, with the cyclopropyl group demonstrating the highest potency. This suggests that the size and conformation of this group are critical for optimal interaction with the allosteric binding site of the glucokinase enzyme.

Modifications of the Thiazole Ring

Substitution on the thiazole ring was also explored to improve activity and metabolic stability.

| R' Group (at thiazole C5) | EC50 (µM) |

| H | 0.18 |

| Cl | 0.08 |

| F | 0.05 |

| CH3 | 0.22 |

Table 2: Effect of Thiazole C5-Substituent on GK Activation.

Introduction of a small, electron-withdrawing group at the 5-position of the thiazole ring was beneficial for potency. A fluorine atom at this position, as present in this compound, provided the best activity, likely by favorably influencing the electronic properties of the thiazole ring.

Modifications of the Acetamide Linker

The stereochemistry and the nature of the substituent at the alpha-carbon of the acetamide linker were crucial for activity. The (R)-enantiomer was found to be significantly more potent than the (S)-enantiomer, highlighting a specific stereochemical requirement for binding.

| R'' Group (at acetamide α-carbon) | Stereochemistry | EC50 (µM) |

| Tetrahydropyran-4-ylmethyl | R | 0.05 |

| Tetrahydropyran-4-ylmethyl | S | 2.1 |

| Cyclohexylmethyl | R | 0.12 |

| Benzyl | R | 0.85 |

Table 3: Effect of Acetamide α-Substituent and Stereochemistry on GK Activation.

The tetrahydropyran-4-ylmethyl substituent in the (R)-configuration, as found in this compound, provided the optimal balance of potency and pharmacokinetic properties. This bulky, non-aromatic group likely occupies a hydrophobic pocket within the allosteric site.

Quantitative In Vitro and In Vivo Activity of this compound

This compound is a potent glucokinase activator with demonstrated effects in both biochemical and cellular assays, as well as in animal models of diabetes.

| Assay | Parameter | Value |

| Glucokinase Activation (in vitro) | EC50 | 0.13 µM |

| MIN6 Insulin Secretion | EC50 | 267 nM |

| Hepatocyte 2-DG Uptake | EC50 | 1 µM |

| Oral Glucose Tolerance Test (ob/ob mice) | Glucose Lowering | Dose-dependent reduction |

| Blood Glucose (C57Bl/6 mice) | Reduction | Significant at 1 and 10 mg/kg |

Table 4: Summary of this compound In Vitro and In Vivo Activity.

At a glucose concentration of 5 mM, this compound activates glucokinase by 4.3-fold. In the MIN6 pancreatic β-cell line, it increases insulin secretion 26-fold, and in primary hepatocytes, it enhances 2-deoxy-D-glucose (2-DG) uptake threefold.

Signaling Pathway of this compound Action

This compound exerts its antihyperglycemic effects through a dual mechanism involving both pancreatic β-cells and hepatocytes.

In pancreatic β-cells, increased glucose levels lead to glucose uptake via the GLUT2 transporter. This compound allosterically activates glucokinase, enhancing the conversion of glucose to glucose-6-phosphate. This accelerates glycolysis, increases the ATP/ADP ratio, and leads to the closure of ATP-sensitive potassium (KATP) channels. The subsequent membrane depolarization opens voltage-gated calcium channels, leading to calcium influx and insulin secretion.

In hepatocytes, this compound activation of glucokinase also increases glucose-6-phosphate levels, which in turn stimulates both glycolysis and glycogen synthesis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Glucokinase Activity Assay

This assay measures the ability of a compound to activate glucokinase by monitoring the production of NADPH in a coupled enzymatic reaction.

Protocol:

-

A reaction mixture is prepared containing 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM glucose, 1 mM ATP, 2 mM MgCl2, 1 mM D,L-dithiothreitol (DTT), and 1 mM NADP+.

-

Glucose-6-phosphate dehydrogenase (G6PDH) at 2.5 U/mL and 0.4 µg of GST-glucokinase are added to the mixture.

-

This compound or other test compounds are added at ten different concentrations, typically ranging from 0.004 to 100 µM.

-

The reaction is incubated for 15 minutes at 24°C in a 96-well plate.

-

The production of NADPH is monitored by measuring the increase in absorbance at 340 nm using a plate reader.

-

Fold changes in activity compared to a vehicle control are calculated and fitted to a sigmoidal dose-response curve to determine the EC50 value.

MIN6 Cell Insulin Secretion Assay

This cell-based assay quantifies the effect of a compound on glucose-stimulated insulin secretion from a pancreatic β-cell line.

Protocol:

-

MIN6 cells are seeded in 24-well plates and cultured to confluency.

-

The cells are pre-incubated for 2 hours in a Krebs-Ringer bicarbonate buffer (KRBH) containing 3 mM glucose.

-

The cells are then washed and incubated for 1 hour in KRBH containing 5 mM glucose with or without various concentrations of this compound.

-

The supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The fold increase in insulin secretion compared to the vehicle control is calculated to determine the EC50.

Hepatocyte 2-Deoxy-D-Glucose (2-DG) Uptake Assay

This assay measures the effect of a compound on glucose uptake in primary hepatocytes using a radiolabeled glucose analog.

Protocol:

-

Primary rat hepatocytes are isolated and plated in collagen-coated 6-well plates.

-

The cells are incubated for 2 hours in a buffer containing 5 mM glucose and various concentrations of this compound.

-

Radiolabeled 2-deoxy-D-[3H]glucose (2-DG) is added, and the cells are incubated for a further 10 minutes.

-

The cells are washed with ice-cold phosphate-buffered saline (PBS) to stop the uptake.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The fold increase in 2-DG uptake compared to the vehicle control is calculated to determine the EC50.

Conclusion

The potent and dual-acting nature of this compound as a glucokinase activator is a direct result of systematic structure-activity relationship studies. The optimization of the sulfonylphenyl, thiazole, and acetamide moieties of the lead compound led to the discovery of a molecule with high potency, favorable stereochemistry, and significant in vivo efficacy. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued development and evaluation of novel glucokinase activators for the treatment of type 2 diabetes. This guide provides a comprehensive overview of the key aspects of this compound's development and characterization, serving as a valuable resource for researchers in the field.

References

- 1. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions | springermedicine.com [springermedicine.com]

- 4. researchgate.net [researchgate.net]

- 5. SAR, pharmacokinetics, safety, and efficacy of glucokinase activating 2-(4-sulfonylphenyl)-N-thiazol-2-ylacetamides: discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Psn-GK1: A Technical Deep Dive into a Potent Glucokinase Activator for Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting Psn-GK1, a potent, small-molecule glucokinase activator (GKA), as a potential therapeutic agent for the management of type 2 diabetes. This compound demonstrated significant promise in early studies through its dual action on pancreatic and hepatic glucokinase, leading to enhanced insulin secretion and improved glucose metabolism. This document summarizes the key quantitative data, details the experimental methodologies used in its evaluation, and visualizes the core signaling pathways and experimental workflows.

Executive Summary

This compound is an allosteric glucokinase activator that has shown potent antihyperglycemic and insulinotropic effects in a range of preclinical models.[1][2][3] By targeting glucokinase (GK), a key enzyme in glucose metabolism, this compound effectively modulates both insulin release from pancreatic β-cells and glucose uptake and metabolism in the liver.[1][2] In vitro studies have demonstrated its ability to significantly increase glucokinase activity, leading to enhanced glucose-stimulated insulin secretion (GSIS) and increased hepatocytic glucose uptake. In vivo studies in various rodent models of type 2 diabetes have confirmed its potent glucose-lowering effects without inducing hypoglycemia, a common concern with other insulin secretagogues. Despite promising preclinical data and the mention of ongoing human trials in 2007, publicly available results from clinical trials for this compound are not available, suggesting its clinical development may have been discontinued or the compound was renamed. The broader landscape of GKA development has faced challenges, including hypoglycemia and dyslipidemia, which may have impacted the progression of early candidates like this compound.

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric activator of glucokinase, the primary glucose sensor in pancreatic β-cells and hepatocytes. In the pancreas, activation of glucokinase by this compound increases the rate of glucose phosphorylation, leading to a rise in the ATP:ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules. In the liver, this compound-mediated activation of glucokinase enhances glucose uptake and its conversion to glucose-6-phosphate, promoting glycogen synthesis and reducing hepatic glucose output.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | System | Condition | Result | Reference |

| Glucokinase Activation | Recombinant human liver glucokinase | 5 mmol/l glucose | EC50: 130 nmol/lMax Activation: 4.3-fold | |

| Insulin Secretion | MIN6 insulinoma cells | 5 mmol/l glucose | EC50: 267 nmol/lMax Increase: 26-fold | |

| Hepatocyte Glucose Uptake | Primary rat hepatocytes | 5 mmol/l glucose | EC50: 1 µmol/lMax Increase: 3-fold |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Treatment | Key Findings | Reference |

| C57Bl/6 Mice | 1 and 10 mg/kg (oral) | Dose-dependent reduction in blood glucose. Significant increase in insulin at 10 mg/kg. | |

| C57Bl/6 Mice (Hyperinsulinemic-euglycemic clamp) | 10 mmol/l glucose | 6-fold increase in 2-deoxy-D-glucose incorporation into liver glycogen. | |

| db/db Mice | Subchronic administration | Improved glycemic profiles without causing hypoglycemia. | |

| ob/ob Mice | Oral glucose tolerance test | Dose-dependently reduced glucose excursions. | |

| Zucker Diabetic Fatty Rats | Subchronic administration | Improved glycemic profiles without causing hypoglycemia. |

Table 3: Safety and Tolerability Profile of this compound in Rodent Models

| Animal Model | Administration | Safety Findings | Reference |

| db/db Mice, Zucker Diabetic Fatty Rats | Subchronic | No reported episodes of hypoglycemia. | |

| ob/ob Mice | Subchronic | No tachyphylaxis observed. No alterations in lipid levels, liver weight, glycogen content, or body weight. |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate this compound.

In Vitro Assays

4.1.1. Glucokinase Activation Assay

This assay measures the ability of this compound to directly activate the glucokinase enzyme.

-

Enzyme: Recombinant human liver glucokinase.

-

Substrates: Glucose, ATP.

-

Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH).

-

Detection: The activity of glucokinase is coupled to the reduction of NADP⁺ to NADPH by G6PDH, which is monitored by the increase in absorbance at 340 nm.

-

Procedure:

-

A reaction mixture is prepared containing buffer (e.g., HEPES), MgCl₂, DTT, glucose, ATP, and NADP⁺.

-

Recombinant human glucokinase and G6PDH are added to the mixture.

-

Varying concentrations of this compound (or vehicle control) are added to the reaction wells.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 25°C).

-

The rate of NADPH formation is measured kinetically using a spectrophotometer.

-

Data are analyzed to determine the EC50 and maximal fold activation.

-

4.1.2. MIN6 Cell Insulin Secretion Assay

This assay assesses the effect of this compound on glucose-stimulated insulin secretion from a pancreatic β-cell line.

-

Cell Line: MIN6 mouse insulinoma cells.

-

Stimulus: Glucose.

-

Detection: Insulin levels in the supernatant are measured by ELISA.

-

Procedure:

-

MIN6 cells are cultured to near confluence in multi-well plates.

-

Cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.5 mM glucose) to establish a basal state.

-

The pre-incubation buffer is replaced with fresh buffer containing low (2.5 mM) or high (16.7 mM) glucose, with or without varying concentrations of this compound.

-

Cells are incubated for a defined period (e.g., 1 hour) at 37°C.

-

The supernatant is collected, and insulin concentration is quantified using a mouse insulin ELISA kit.

-

Results are normalized to total protein content of the cells in each well.

-

4.1.3. Hepatocyte Glucose Uptake Assay

This assay measures the effect of this compound on the uptake of glucose into liver cells.

-

Cells: Primary rat hepatocytes.

-

Tracer: 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog).

-

Procedure:

-

Primary hepatocytes are isolated from rats and plated in collagen-coated multi-well plates.

-

Cells are incubated in a buffer containing 5 mM glucose and varying concentrations of this compound.

-

2-deoxy-D-[³H]glucose is added to the wells, and cells are incubated for a short period (e.g., 10 minutes) to allow for uptake.

-

The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Uptake is expressed as pmol of 2-deoxy-D-[³H]glucose per mg of protein per minute.

-

In Vivo Experiments

4.2.1. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of an animal to handle a glucose load, providing a measure of overall glucose homeostasis.

-

Animals: Diabetic (e.g., db/db, ob/ob) or non-diabetic mice.

-

Procedure:

-

Animals are fasted overnight (typically 12-16 hours) with free access to water.

-

A baseline blood sample is taken from the tail vein to measure fasting glucose levels.

-

This compound or vehicle is administered orally at the desired dose.

-

After a set time (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.

-

Blood samples are collected from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Blood glucose concentrations are measured at each time point.

-

The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

-

4.2.2. Hyperinsulinemic-Euglycemic Clamp

This "gold standard" technique is used to assess insulin sensitivity and glucose metabolism in vivo.

-

Animals: Catheterized mice.

-

Procedure:

-

Mice are surgically implanted with catheters in the jugular vein for infusions and the carotid artery for blood sampling.

-

After a recovery period, the mice are fasted.

-

A continuous infusion of insulin is administered to raise plasma insulin to a high, constant level.

-

A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal, steady level (euglycemia).

-

Blood glucose is monitored frequently (e.g., every 5-10 minutes), and the glucose infusion rate (GIR) is adjusted accordingly.

-

The steady-state GIR is a measure of whole-body insulin sensitivity.

-

To assess hepatic glucose metabolism, radiolabeled 2-deoxy-D-glucose can be administered, and its incorporation into liver glycogen can be measured at the end of the clamp.

-

Discussion and Future Outlook

The preclinical data for this compound strongly support its potential as a therapeutic agent for type 2 diabetes. Its dual action on the pancreas and liver addresses two key pathophysiological defects of the disease: impaired insulin secretion and excessive hepatic glucose production. The potent glucose-lowering effects observed in various animal models, coupled with a favorable safety profile that includes a low risk of hypoglycemia and no adverse effects on body weight or lipid profiles, made this compound a promising candidate for clinical development.

However, the absence of published clinical trial data for this compound since the initial reports in 2007 suggests that its development may have been halted. The broader class of glucokinase activators has faced challenges in clinical trials, including a narrow therapeutic window, with risks of hypoglycemia at higher doses and a loss of efficacy over time. Additionally, concerns about effects on lipid metabolism have been raised for some GKAs.

Despite the challenges with early-generation GKAs, the therapeutic principle of activating glucokinase remains a valid and attractive strategy for the treatment of type 2 diabetes. Newer generation GKAs with improved pharmacological properties, such as hepato-selective action or dual-acting mechanisms, are currently in development and have shown more promising clinical outcomes. The story of this compound serves as a valuable case study in the development of this class of drugs, highlighting both the potential of the target and the complexities of translating potent preclinical efficacy into a safe and effective clinical therapy. Future research in this area will likely focus on developing GKAs with improved safety profiles and sustained efficacy.

References

- 1. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions | springermedicine.com [springermedicine.com]

- 3. researchgate.net [researchgate.net]

The Glucokinase Activator Psn-GK1: A Technical Overview of Early-Stage Research in Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on Psn-GK1, a potent glucokinase activator, and its role in modulating insulin secretion and glucose homeostasis. This document details the quantitative effects of this compound in both in vitro and in vivo models, outlines the experimental protocols used in these seminal studies, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound, offering a clear comparison of its effects across different experimental systems.

Table 1: In Vitro Efficacy of this compound

| Parameter | Target/System | Glucose Concentration | Effect | EC₅₀ | Fold-Effectiveness | Citation |

| Glucokinase Activation | Human Liver Glucokinase | 5 mmol/l | Increased Activity | 130 nmol/l | 4.3-fold | [1][2][3] |

| Insulin Secretion | MIN6 Cells | 5 mmol/l | Increased Secretion | 267 nmol/l | 26-fold | [1][2] |

| Hepatocytic Glucose Uptake | Rat Hepatocytes (2-DG) | 5 mmol/l | Increased Uptake | 1 µmol/l | 3-fold |

Table 2: In Vivo Effects of this compound in Rodent Models

| Animal Model | Administration | Dosage | Primary Outcome | Citation |

| C57Bl/6 Mice | Oral | 1 and 10 mg/kg | Reduced blood glucose. Insulin significantly increased only at 10 mg/kg. | |

| C57Bl/6 Mice (Hyperinsulinemic Glucose Clamp) | Not Specified | Not Specified | Sixfold increase in 2-DG incorporation into liver glycogen. | |

| db/db Mice | Not Specified | Not Specified | Improved glycemic profiles without causing hypoglycemia. | |

| Zucker Diabetic Fatty Rats | Not Specified | Not Specified | Improved glycemic profiles without causing hypoglycemia. | |

| ob/ob Mice | Not Specified | Not Specified | Dose-dependently reduced excursions in Oral Glucose Tolerance Tests (OGTTs). |

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric activator of glucokinase (GK), a key enzyme in glucose sensing in pancreatic β-cells and glucose metabolism in the liver. By binding to an allosteric site, this compound enhances the enzyme's affinity for glucose, effectively lowering the glucose threshold required for its activation. This enhanced activity promotes increased glucose uptake and metabolism in hepatocytes and augments glucose-stimulated insulin secretion from pancreatic β-cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early-stage research of this compound.

In Vitro Glucokinase Activation Assay

Objective: To determine the direct effect of this compound on the enzymatic activity of glucokinase.

Methodology:

-

Enzyme Source: Recombinant human liver glucokinase.

-

Assay Principle: The assay measures the glucose-dependent phosphorylation of glucose to glucose-6-phosphate (G6P) by glucokinase. The production of G6P is coupled to a secondary enzyme, glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

-

Procedure:

-

Glucokinase is incubated in a reaction mixture containing a fixed concentration of glucose (e.g., 5 mmol/l), ATP, MgCl₂, NADP⁺, and G6PDH.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is initiated by the addition of the enzyme.

-

The rate of NADPH formation is measured over time.

-

The fold-activation is calculated by comparing the enzyme activity in the presence of this compound to the activity in its absence (vehicle control).

-

The EC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

-

MIN6 Cell Insulin Secretion Assay

Objective: To assess the effect of this compound on glucose-stimulated insulin secretion (GSIS) in a pancreatic β-cell line.

Methodology:

-

Cell Line: MIN6 mouse insulinoma cell line, a widely used model for studying β-cell function.

-

Culture: Cells are cultured in standard medium until they reach approximately 80% confluency.

-

Pre-incubation: Before the assay, cells are washed and pre-incubated in a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 1-3 mmol/l) for about 1 hour to establish a basal insulin secretion state.

-

Stimulation: The pre-incubation buffer is removed, and cells are then incubated for 1-2 hours in fresh KRBH buffer containing:

-

A basal (low) glucose concentration.

-

A stimulatory glucose concentration (e.g., 5 mmol/l) with a vehicle control.

-

A stimulatory glucose concentration with varying concentrations of this compound.

-

-

Sample Collection and Analysis:

-

After the incubation period, the supernatant (buffer) is collected.

-

The concentration of insulin in the supernatant is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time Resolved Fluorescence).

-

The cells remaining in the wells are lysed to measure the total protein content, which is used to normalize the insulin secretion data.

-

The effect of this compound is expressed as a fold-increase over the stimulated control.

-

Hepatocyte Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in liver cells.

Methodology:

-

Cell Source: Primary rat hepatocytes or a suitable hepatocyte cell line (e.g., HepG2).

-

Assay Principle: This assay utilizes a fluorescently labeled or radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose (2-DG) or 2-NBDG, which is taken up by cells via glucose transporters and phosphorylated by hexokinases/glucokinase but is not further metabolized, leading to its intracellular accumulation.

-

Procedure:

-

Hepatocytes are cultured in appropriate plates.

-

Cells are serum-starved for a few hours prior to the assay.

-

Cells are then incubated in a buffer containing a specific glucose concentration (e.g., 5 mmol/l) and varying concentrations of this compound.

-

The labeled glucose analog (e.g., 2-DG) is added for a defined period (e.g., 10-30 minutes).

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular analog.

-

The cells are lysed, and the intracellular accumulation of the labeled analog is quantified. For radiolabeled 2-DG, this is done using a scintillation counter. For fluorescent 2-NBDG, a fluorescence plate reader is used.

-

The data is normalized to the total protein content of the cell lysates.

-

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose disposal and insulin response in live animal models.

Methodology:

-

Animal Models: Various mouse strains are used, including normal (e.g., C57Bl/6) and diabetic models (e.g., db/db, ob/ob).

-

Fasting: Animals are fasted for a period of 4-16 hours before the test to establish a baseline glycemic state. Water is provided ad libitum.

-

Drug Administration: this compound or a vehicle control is administered orally at a defined time prior to the glucose challenge.

-

Glucose Challenge: A baseline blood sample (Time 0) is taken, typically from the tail vein. Immediately after, a concentrated glucose solution is administered orally via gavage (e.g., 1-2 g/kg body weight).

-

Blood Sampling: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes) using a glucometer.

-

Data Analysis: The blood glucose concentrations are plotted against time. The primary endpoint is the total glucose excursion, often quantified as the Area Under the Curve (AUC). A lower AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance. If blood samples are collected for plasma, insulin levels can also be measured to assess the insulinotropic effect of the compound during the OGTT.

References

Understanding the Allosteric Activation of Glucokinase by Psn-GK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric activation of glucokinase (GK) by the potent activator, Psn-GK1. Glucokinase plays a pivotal role in glucose homeostasis, primarily in the pancreas and liver, making it a key target for therapeutic intervention in type 2 diabetes. This compound, a novel glucokinase activator (GKA), has demonstrated significant potential in preclinical studies by enhancing glucose metabolism and insulin secretion. This document summarizes the quantitative data on its activity, details the experimental protocols for its characterization, and visualizes the key pathways and workflows involved in its mechanism of action.

Data Presentation: Quantitative Analysis of this compound Activation of Glucokinase

The efficacy of this compound as a glucokinase activator has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its effects on enzyme kinetics and cellular functions.

Table 1: In Vitro Glucokinase Activation by this compound

| Parameter | Value | Glucose Concentration | Source |

| EC50 | 130 ± 10 nmol/L | 5 mmol/L | [1] |

| Fold Activation | 4.3 ± 0.2-fold | 5 mmol/L | [1] |

| Concentration for 2-fold Activation | 54 ± 6 nmol/L | 5 mmol/L | [1] |

Table 2: Effect of this compound on Glucokinase Kinetic Parameters

| This compound Concentration (µmol/L) | S0.5 for Glucose (mmol/L) | Vmax (relative to control) | Hill Coefficient (nH) | Source |

| 0 | 7.8 ± 0.3 | 1.00 | 1.7 ± 0.1 | [1] |

| 0.1 | 3.1 ± 0.2 | 1.15 ± 0.05 | 1.3 ± 0.1 | [1] |

| 0.4 | 1.5 ± 0.1 | 1.25 ± 0.06 | 1.1 ± 0.1 | |

| 1.0 | 1.1 ± 0.1 | 1.30 ± 0.07 | 1.0 ± 0.1 |

S0.5: Substrate concentration at half-maximal velocity. Vmax: Maximum reaction velocity. Hill Coefficient: A measure of cooperativity.

Table 3: Cellular Activity of this compound

| Cellular Process | Cell Type | EC50 | Fold Increase | Glucose Concentration | Source |

| Insulin Secretion | MIN6 Cells | 267 nmol/L | 26-fold | 5 mmol/L | |

| Hepatocytic Glucose Uptake (2-DG) | Rat Hepatocytes | 1 µmol/L | 3-fold | 5 mmol/L |

2-DG: 2-deoxy-D-[3H]glucose

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are detailed protocols for key experiments used to characterize the allosteric activation of glucokinase by this compound.

Glucokinase Activity Assay (Coupled Enzyme Assay)

This assay measures the rate of glucose phosphorylation by glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human glucokinase

-

This compound (dissolved in DMSO)

-

HEPES buffer (pH 7.1)

-

KCl

-

MgCl2

-

Dithiothreitol (DTT)

-

Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, DTT, NADP+, and G6PDH at their final desired concentrations.

-

Add this compound: Add varying concentrations of this compound or vehicle (DMSO) to the appropriate wells.

-

Add Glucokinase: Add recombinant human glucokinase to all wells except for the negative control.

-

Initiate Reaction: Start the reaction by adding a mixture of glucose and ATP.

-

Incubate: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

-

Measure Absorbance: Measure the absorbance at 340 nm at regular intervals to determine the rate of NADPH production.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the fold activation by comparing the activity in the presence of this compound to the vehicle control. EC50 values can be calculated by fitting the dose-response data to a sigmoidal curve. To determine the effect on kinetic parameters, vary the glucose concentration at fixed concentrations of this compound.

Hepatocyte Glucose Uptake Assay

This assay measures the effect of this compound on the rate of glucose uptake into primary hepatocytes using a radiolabeled glucose analog, 2-deoxy-D-[3H]glucose (2-DG).

Materials:

-

Isolated primary hepatocytes

-

Hepatocyte culture medium

-

This compound (dissolved in DMSO)

-

2-deoxy-D-[3H]glucose (2-DG)

-

Krebs-Ringer bicarbonate buffer

-

Phloretin (glucose transport inhibitor)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Plate isolated hepatocytes in collagen-coated culture plates and allow them to attach.

-

Pre-incubation: Wash the cells with Krebs-Ringer bicarbonate buffer and pre-incubate with varying concentrations of this compound or vehicle for a specified time.

-

Initiate Uptake: Add 2-DG to the wells to initiate the glucose uptake.

-

Stop Uptake: After a defined incubation period, stop the uptake by washing the cells with ice-cold buffer containing a glucose transport inhibitor like phloretin.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter to quantify the amount of 2-DG taken up by the cells.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the fold increase in glucose uptake compared to the vehicle control.

Isothermal Titration Calorimetry (ITC) for Allosteric Binding

ITC is a powerful technique to directly measure the binding affinity and thermodynamics of an interaction. This can be used to confirm that this compound binds to glucokinase in a glucose-dependent manner, a hallmark of many allosteric activators.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant human glucokinase

-

This compound

-

Glucose

-

Buffer (e.g., HEPES)

Procedure:

-

Sample Preparation: Prepare a solution of glucokinase in the sample cell of the calorimeter. Prepare a solution of this compound in the injection syringe. Both solutions should be in the same buffer. To test for glucose dependency, include a fixed concentration of glucose in both the cell and syringe solutions.

-

Titration: Perform a series of injections of the this compound solution into the glucokinase solution while monitoring the heat change.

-

Control Titrations: Perform control titrations, such as injecting this compound into buffer alone, to account for the heat of dilution.

-

Data Analysis: Integrate the heat change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Comparing the binding in the presence and absence of glucose will reveal the glucose-dependency of the interaction.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

References

The Genesis of a Novel Glucokinase Activator: A Technical Overview of Psn-GK1's Discovery and Development

A deep dive into the preclinical discovery and characterization of (2R)-2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide (Psn-GK1), a potent, orally bioavailable allosteric glucokinase activator with demonstrated antihyperglycemic efficacy in rodent models of type 2 diabetes. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the discovery, mechanism of action, and preclinical development of this compound.

Introduction: The Rationale for Glucokinase Activation

Glucokinase (GK), a key enzyme in glucose homeostasis, functions as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] In pancreatic β-cells, GK regulates glucose-stimulated insulin secretion, while in the liver, it controls glucose uptake and glycogen synthesis.[3] Genetic mutations that inactivate GK can lead to maturity-onset diabetes of the young type 2 (MODY2), whereas activating mutations are associated with hyperinsulinemic hypoglycemia.[4] This central role of GK in glucose metabolism makes it an attractive therapeutic target for the treatment of type 2 diabetes mellitus (T2DM). Small-molecule glucokinase activators (GKAs) that allosterically activate the enzyme have the potential to improve glycemic control through a dual mechanism of action: enhancing insulin secretion from the pancreas and increasing glucose uptake in the liver.

This compound emerged from a dedicated effort to develop potent and safe GKAs with favorable pharmacokinetic profiles. This technical guide chronicles the discovery and preclinical development of this compound, presenting key quantitative data, experimental methodologies, and a visual representation of its mechanism of action.

Discovery and Optimization

This compound was identified through the optimization of a weakly active hit from a high-throughput screening campaign. The development process focused on improving potency, pharmacokinetic properties, and safety. A key strategy in the optimization was the introduction of a single substituent at the C-5 position of the thiazole core to prevent the formation of a toxic thiourea metabolite, which led to an improved safety profile. This structural modification, along with other chemical refinements, resulted in the identification of this compound, a potent GKA with high oral bioavailability.

Mechanism of Action: Allosteric Activation of Glucokinase

This compound functions as an allosteric activator of glucokinase. It enhances the enzyme's activity primarily by increasing its affinity for glucose, thereby reducing the substrate concentration at half-maximal velocity (S0.5), with a modest increase in the maximal velocity (Vmax). This activation is glucose-dependent, meaning the effect of this compound is more pronounced at higher glucose concentrations, which is a desirable characteristic for an antidiabetic agent to minimize the risk of hypoglycemia.

Signaling Pathway of this compound in Pancreatic β-Cells and Hepatocytes

Caption: this compound signaling pathway in pancreatic β-cells and hepatocytes.

Preclinical Efficacy: In Vitro and In Vivo Studies

This compound has demonstrated potent activity in a range of preclinical models, highlighting its potential as a therapeutic agent for T2DM.

In Vitro Efficacy

The in vitro activity of this compound was assessed through its ability to activate recombinant human liver glucokinase and stimulate insulin secretion and glucose uptake in cell-based assays.

| Parameter | Condition | Result | Reference |

| Glucokinase Activation | 5 mmol/l Glucose | 4.3-fold activation | |

| EC50 | 130 nmol/l | ||

| MIN6 Insulin Secretion | 5 mmol/l Glucose | 26-fold increase | |

| EC50 | 267 nmol/l | ||

| Hepatocyte 2-DG Uptake | 5 mmol/l Glucose | 3-fold increase | |

| EC50 | 1 µmol/l |

EC50: Half maximal effective concentration; 2-DG: 2-deoxy-D-glucose

In Vivo Efficacy in Rodent Models

Oral administration of this compound resulted in robust glucose-lowering effects in various rodent models of diabetes and normal mice.

| Animal Model | Dose (Oral) | Effect on Blood Glucose | Effect on Insulin | Reference |

| C57Bl/6 Mice | 1 mg/kg | Reduced | Not significant | |

| 10 mg/kg | Reduced | Significantly increased | ||

| db/db Mice | Not specified | Improved glycemic profile | Not specified | |

| Zucker Diabetic Fatty Rats | Not specified | Improved glycemic profile | Not specified | |

| ob/ob Mice | Not specified | Dose-dependently reduced excursions in OGTTs | Not specified | |

| Hyperinsulinemic Glucose Clamp | Not specified | 6-fold increase in 2-DG incorporation into liver glycogen | N/A |

OGTT: Oral Glucose Tolerance Test

Subchronic administration of this compound in ob/ob mice did not show evidence of tachyphylaxis and led to improved glycemia without adverse effects on lipid levels, liver weight, glycogen content, or body weight. Importantly, this compound demonstrated antihyperglycemic effects in diabetic rodents without inducing hypoglycemia.

Experimental Protocols

Glucokinase Activity Assay

The following protocol outlines the methodology used to determine the in vitro activation of glucokinase by this compound.

Caption: Experimental workflow for the in vitro glucokinase activity assay.

In Vivo Studies in C57Bl/6 Mice

The following protocol describes a typical acute in vivo efficacy study performed in C57Bl/6 mice.

References

Beyond Glucokinase: An In-depth Technical Guide to the Cellular Effects of Psn-GK1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psn-GK1, also known as GKA-50, is a potent, small-molecule allosteric activator of glucokinase (GK). As a key enzyme in glucose metabolism, glucokinase acts as a glucose sensor in pancreatic β-cells, triggering insulin secretion, and as a gatekeeper for glucose disposal in the liver. While the primary molecular target of this compound is unequivocally glucokinase, its profound effects on cellular physiology extend well beyond this initial binding event. This technical guide delineates the downstream cellular targets and pathways modulated by this compound, providing a comprehensive overview for researchers in metabolic disease and drug development. The current body of scientific literature does not support direct, high-affinity binding of this compound to cellular targets other than glucokinase; rather, the observed effects are consequences of enhanced glucokinase activity. One study noted that at a high concentration of 30 μmol/l, this compound did not affect other related hexokinases, suggesting a degree of selectivity for its primary target.

Quantitative Analysis of this compound Cellular Activities

The following tables summarize the quantitative data on the efficacy and potency of this compound in various cellular and enzymatic assays. These data highlight its significant impact on key metabolic processes.

Table 1: In Vitro Efficacy of this compound on Glucokinase and Cellular Functions

| Parameter | System | Condition | Value | Fold Activation/Increase | Reference |

| EC50 | Human Liver Glucokinase | 5 mmol/l glucose | 130 nmol/l | 4.3-fold | [1][2][3] |

| EC50 | MIN6 Insulin Secretion | 5 mmol/l glucose | 267 nmol/l | 26-fold | [1][2] |

| EC50 | Hepatocyte 2-DG Uptake | 5 mmol/l glucose | 1 µmol/l | 3-fold | |

| EC50 | INS-1 Cell Proliferation | Basal glucose (3 mmol/l) | 1-2 µM | - | |

| VRAC Open Probability | Rat Pancreatic β-cells | 1 µM GKA50, 4mM glucose | 0.19 ± 0.04 | ~6.3-fold |

EC50: Half-maximal effective concentration; 2-DG: 2-deoxy-D-glucose; VRAC: Volume-Regulated Anion Channel.

Downstream Cellular Signaling Pathways of this compound Action